1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 71172-23-1
VCID: VC1967037
InChI: InChI=1S/C14H24N2/c1(3-9-15-11-5-6-12-15)2-4-10-16-13-7-8-14-16/h1,3,5-14H2
SMILES: C1CCN(C1)CCCC#CCN2CCCC2
Molecular Formula: C14H24N2
Molecular Weight: 220.35 g/mol

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine

CAS No.: 71172-23-1

Cat. No.: VC1967037

Molecular Formula: C14H24N2

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine - 71172-23-1

Specification

CAS No. 71172-23-1
Molecular Formula C14H24N2
Molecular Weight 220.35 g/mol
IUPAC Name 1-(6-pyrrolidin-1-ylhex-2-ynyl)pyrrolidine
Standard InChI InChI=1S/C14H24N2/c1(3-9-15-11-5-6-12-15)2-4-10-16-13-7-8-14-16/h1,3,5-14H2
Standard InChI Key RMIZJARWWRAPCN-UHFFFAOYSA-N
SMILES C1CCN(C1)CCCC#CCN2CCCC2
Canonical SMILES C1CCN(C1)CCCC#CCN2CCCC2

Introduction

Chemical Identity and Structural Properties

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine (CAS No. 71172-23-1) is an organic compound with the molecular formula C₁₄H₂₄N₂ and a molecular weight of 220.35 g/mol . The compound is also known by several alternative names, including 1,6-Bis(pyrrolidino)-2-hexyne and NSC59768 . The structure features two pyrrolidine rings connected via a hexynyl chain containing an internal triple bond at the 2-position of the hexyne backbone .

Structural Representation and Identifiers

The chemical structure of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine can be represented using various chemical notation systems, as shown in Table 1.

Table 1: Chemical Identifiers of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine

Identifier TypeValue
CAS Number71172-23-1
IUPAC Name1-(6-pyrrolidin-1-ylhex-2-ynyl)pyrrolidine
Standard InChIInChI=1S/C14H24N2/c1(3-9-15-11-5-6-12-15)2-4-10-16-13-7-8-14-16/h1,3,5-14H2
Standard InChIKeyRMIZJARWWRAPCN-UHFFFAOYSA-N
SMILESC1CCN(C1)CCCC#CCN2CCCC2
Canonical SMILESC1CCN(C1)CCCC#CCN2CCCC2
PubChem Compound246540
European Community (EC) Number684-742-6
NSC Number59768

The molecular structure consists of a linear hexyne backbone with two pyrrolidine rings attached at carbons 1 and 6 . The internal triple bond positioned between carbons 2 and 3 of the hexyne chain creates a rigid central segment in an otherwise flexible molecule .

Physical and Chemical Properties

As a bis-tertiary amine, 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine possesses characteristic physical and chemical properties that influence its behavior in chemical reactions and potential biological applications.

Chemical Reactivity

The compound contains two key reactive centers: the pyrrolidine nitrogen atoms and the internal alkyne functional group. The tertiary amine groups can participate in nucleophilic reactions, coordination with metals, and acid-base chemistry. The alkyne group provides potential for various transformations including hydrogenation, cycloaddition reactions, and metallation.

Synthesis and Related Compounds

Related Compounds

A structurally related compound is 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- (CAS: 14052-93-8), which contains a pyrrolidinone ring instead of one of the pyrrolidine rings . This compound has the molecular formula C₁₄H₂₂N₂O and a molecular weight of 234.34 g/mol . The structural relationship between these compounds suggests possible synthetic connections or metabolic relationships.

Table 2: Comparison of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidineC₁₄H₂₄N₂220.3571172-23-1Two pyrrolidine rings
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-C₁₄H₂₂N₂O234.3414052-93-8One pyrrolidinone and one pyrrolidine ring

Comparison with Other Pyrrolidine Derivatives

The pharmacological significance of pyrrolidine derivatives extends beyond the specific compound under discussion. Understanding similar compounds provides context for potential applications of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine.

Structural Features Affecting Bioactivity

Several key features of pyrrolidine-containing compounds affect their bioactivity:

  • The sp³-hybridization of the pyrrolidine scaffold allows efficient exploration of pharmacophore space .

  • The non-planarity of the pyrrolidine ring increases three-dimensional coverage, a phenomenon called "pseudorotation" .

  • Substituents and their stereochemical orientation on the pyrrolidine ring significantly influence binding affinity and selectivity for biological targets .

Examples of Bioactive Pyrrolidine Compounds

Table 3: Examples of Bioactive Pyrrolidine Derivatives from Recent Research

Compound ClassBiological Target/ActivityKey Structural FeaturesReference
Bicyclic pyrrolidine derivativesCK1 kinase inhibitorsChiral pyrrolidine scaffold with hydroxyl functionalization
Pyrrolidinyl benzodioxanesNicotinic receptor modulatorsPyrrolidine connected to benzodioxane
Pyrrolidine-substituted pyridinesCXCR4 antagonists(S)-pyrrolidines with specific pyridine substituents
Substituted pyrrolidine sulfonamidesGlyT1 inhibitorsAryl-substituted pyrrolidine sulfonamides
4-Benzylpyrrolidine-3-carboxylic acidsPPAR agonistscis-3R,4S configuration of substituents

Future Research Directions

Given the limited specific research on 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine, several promising research directions can be identified.

Structure-Activity Relationship Studies

Future studies could focus on exploring the potential biological activities of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine, such as:

  • Investigating possible analgesic, sedative, or antimicrobial effects based on the pharmacological profiles of related pyrrolidine compounds .

  • Assessing the compound's interaction with various biological targets, particularly those known to interact with other pyrrolidine derivatives.

  • Studying the effect of structural modifications on bioactivity, including changes to the alkyne group or the pyrrolidine rings.

Synthetic Applications

The unique structure of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine suggests potential applications in synthetic chemistry:

  • Utilizing the compound as a building block for more complex nitrogen-containing structures.

  • Exploring the reactivity of the internal alkyne in various transformations, including cycloaddition reactions, hydrogenation, and metal-catalyzed coupling reactions.

  • Developing new synthetic methodologies that leverage the structural features of the compound to access novel chemical spaces.

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